1-(2-(Difluoromethoxy)phenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(difluoromethoxy)benzene, which is then subjected to a series of reactions to introduce the cyclopropane and carbonitrile groups.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the cyclopropane ring provides structural rigidity. These features enable the compound to interact with enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-[2-(Methoxy)phenyl]cyclopropane-1-carbonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
1-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and binding characteristics.
Properties
Molecular Formula |
C11H9F2NO |
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Molecular Weight |
209.19 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c12-10(13)15-9-4-2-1-3-8(9)11(7-14)5-6-11/h1-4,10H,5-6H2 |
InChI Key |
NIAFCVFAGATACA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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